molecular formula C8H5BrClNO B13942528 4-Bromo-2-chloro-5-methoxybenzonitrile

4-Bromo-2-chloro-5-methoxybenzonitrile

Cat. No.: B13942528
M. Wt: 246.49 g/mol
InChI Key: FKUIPWFDZKJEOP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Introduction of bromine and chlorine atoms.

    Methoxylation: Introduction of the methoxy group.

    Cyanation: Conversion of a suitable precursor to the nitrile group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for cost-effectiveness and yield, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-2-chloro-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzonitrile
  • 2-Chloro-5-methoxybenzonitrile
  • 4-Bromo-2-chlorobenzonitrile

Comparison: 4-Bromo-2-chloro-5-methoxybenzonitrile is unique due to the presence of both bromine and chlorine atoms along with a methoxy group. This combination of substituents imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. The presence of multiple functional groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

4-bromo-2-chloro-5-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3H,1H3

InChI Key

FKUIPWFDZKJEOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Cl)Br

Origin of Product

United States

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